Diphenyl-2-pyridylphosphine
Overview
Description
Diphenyl-2-pyridylphosphine is an organophosphorus compound with the chemical formula C17H14NP. It is widely recognized as a mono-pyridylphosphine ligand and is extensively used in homogeneous catalysis. This compound is known for its ability to bind transition metals either as a monodentate or bidentate ligand, making it a valuable component in various catalytic processes .
Mechanism of Action
Target of Action
Diphenyl-2-pyridylphosphine is an organophosphorus compound that primarily targets transition metals . It is a widely used mono-pyridylphosphine ligand . It binds to transition metals as a P-bound monodentate ligand or a P,N-bound bidentate ligand .
Mode of Action
The compound interacts with its targets (transition metals) by behaving as a P-bound monodentate ligand or a P,N-bound bidentate ligand . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center . A second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .
Biochemical Pathways
This compound is integral in the Pd (II) catalyzed carbonylation of alkynes . The role of the pyridyl group in this catalytic cycle is evident when the ligand is replaced by triphenyl phosphine, and rates of catalysis are greatly decreased . This catalytic process is an important step in the production of polymers and other fine chemicals .
Result of Action
The result of the action of this compound is the facilitation of various chemical reactions. For instance, it is used as a ligand for metal-catalyzed carbonylations, hydration, dehydrogenative coupling, carbostannylation, distannylation, and silylation . It also serves as a reagent for the Mitsunobu reaction .
Biochemical Analysis
Biochemical Properties
Diphenyl-2-pyridylphosphine is a sought-after ligand for its ability to relay protons to transition metals such as palladium (II) in homogeneous catalysis . It behaves as a P-bound monodentate ligand, or a P,N-bound bidentate ligand . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center .
Cellular Effects
This process is an important step in the production of polymers and other fine chemicals .
Molecular Mechanism
This compound is an integral ligand in the Pd (II) catalyzed carbonylation of alkynes . The pi-donor ability of one bidentate P,N-coordinated ligand is highly stabilizing to the metal center . A second monodentate, N-protonated ligand transfers protons to the metal to be used in catalysis .
Temporal Effects in Laboratory Settings
This process is an important step in the production of polymers and other fine chemicals .
Metabolic Pathways
This process is an important step in the production of polymers and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyl-2-pyridylphosphine is typically synthesized from 2-lithiopyridine and chlorodiphenylphosphine.
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Diphenyl-2-pyridylphosphine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced under specific conditions to form phosphines.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: The compound reacts with metal salts in the presence of suitable solvents like toluene or dichloromethane.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Metal complexes with this compound as a ligand.
Scientific Research Applications
Diphenyl-2-pyridylphosphine has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: this compound is used in the production of polymers and fine chemicals through catalytic processes.
Comparison with Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand, but it lacks the pyridyl group.
Tris-pyridylphosphines: These compounds have three pyridyl groups and are used in different catalytic applications.
Uniqueness: Diphenyl-2-pyridylphosphine is unique due to its ability to bind transition metals both as a monodentate and bidentate ligand. This dual binding capability enhances its versatility in catalytic processes. Additionally, the presence of the pyridyl group allows for proton relay, which is not observed in triphenylphosphine .
Properties
IUPAC Name |
diphenyl(pyridin-2-yl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14NP/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVABQOITNJTVNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14NP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347462 | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26660677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
37943-90-1 | |
Record name | 2-(Diphenylphosphino)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37943-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037943901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl-2-pyridylphosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYL-2-PYRIDYLPHOSPHINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K685YSU7Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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